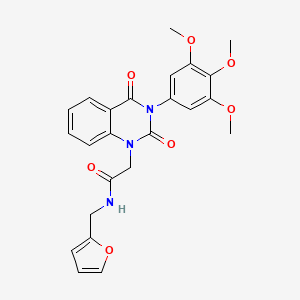
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O7 and its molecular weight is 465.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide belongs to the quinazoline family, known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure
The compound can be described by its complex structure which includes:
- A quinazolin core with a dioxo group.
- A trimethoxyphenyl substituent that enhances its biological properties.
- An N-(furan-2-ylmethyl) acetamide moiety that may contribute to its pharmacological profile.
Biological Activity Overview
The biological activities of quinazoline derivatives are attributed to their ability to interact with various biological targets. The specific activities of the compound in focus include:
- Antioxidant Activity :
-
Cytotoxicity :
- In vitro studies have demonstrated that related quinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells . The specific compound may similarly exhibit potent anticancer activity due to its structural characteristics.
- Antimicrobial Activity :
Research Findings and Case Studies
Several studies have explored the biological activities of quinazoline derivatives similar to the compound :
Aplicaciones Científicas De Investigación
Pharmacological Properties
Numerous studies have investigated the pharmacological potential of quinazoline derivatives, including the compound . The following sections summarize the key applications based on recent findings.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative activity against various cancer cell lines. For instance:
- A study reported that related quinazoline compounds exhibited GI50 values ranging from 1.20 to 1.80 µM against several cancer types, indicating strong growth inhibition .
- Structure-activity relationship (SAR) analyses suggest that specific substituents on the quinazoline ring enhance its potency against cancer cells .
Antimicrobial Effects
Research has demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens:
- Compounds similar to the one discussed have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with moderate to strong inhibitory effects reported in various studies .
- The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes.
Anti-inflammatory Properties
Quinazolines are also being explored for their anti-inflammatory effects:
- Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound and its analogs:
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-31-19-11-15(12-20(32-2)22(19)33-3)27-23(29)17-8-4-5-9-18(17)26(24(27)30)14-21(28)25-13-16-7-6-10-34-16/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGOFMBRGWMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













